molecular formula C20H21N3O4 B5679693 (3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

(3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

Cat. No. B5679693
M. Wt: 367.4 g/mol
InChI Key: UBRNVLJECVIDFD-MGPUTAFESA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to our compound of interest involves multistep organic reactions. For instance, the synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share some structural similarities, has been reported, showcasing the complexity involved in the synthesis of such compounds (Asahina et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by multiple rings, including benzoxepino and pyrrole structures, which can influence its chemical reactivity and interactions. Similar structural analysis has been done for pyridyl substituted benzamides (Srivastava et al., 2017).

Chemical Reactions and Properties

Compounds with pyrrolidine and benzoxepine moieties exhibit diverse chemical reactions, such as redox-annulations and conjugated azomethine ylide formations (Kang et al., 2015). These reactions significantly influence the chemical properties of such compounds.

Physical Properties Analysis

The physical properties of structurally similar compounds are influenced by their molecular arrangements. For instance, the solvates of benzoic acid derivatives show various symmetric structural arrangements affecting their physical properties (Singh & Baruah, 2009).

Chemical Properties Analysis

The chemical properties are highly dependent on the molecular structure. For example, pyrrole-2-carboxamides, with a structure somewhat analogous to our compound, have been shown to act as androgen receptor antagonists, demonstrating the impact of molecular structure on chemical behavior (Wakabayashi et al., 2008).

properties

IUPAC Name

(3aS,10aS)-2-[4-(methylcarbamoyl)pyridin-2-yl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-21-18(24)13-6-7-22-17(8-13)23-10-15-11-27-16-5-3-2-4-14(16)9-20(15,12-23)19(25)26/h2-8,15H,9-12H2,1H3,(H,21,24)(H,25,26)/t15-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNVLJECVIDFD-MGPUTAFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC(=NC=C1)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,10aS)-2-[4-(methylcarbamoyl)pyridin-2-yl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

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